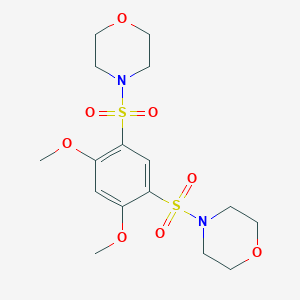
N,N-dimethyl-3-nitropyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-3-nitropyridin-4-amine (DMNPA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and neuroscience. DMNPA is a nitroaromatic compound that contains a pyridine ring, which makes it a suitable candidate for the development of drugs that target specific receptors in the brain.
作用机制
The mechanism of action of N,N-dimethyl-3-nitropyridin-4-amine involves the binding of the compound to the α7 nAChR, which results in the activation of the receptor and the subsequent influx of calcium ions into the cell. This calcium influx triggers a cascade of intracellular signaling events that ultimately lead to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-3-nitropyridin-4-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. N,N-dimethyl-3-nitropyridin-4-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N,N-dimethyl-3-nitropyridin-4-amine is its high selectivity and affinity for the α7 nAChR, which makes it a valuable tool compound for studying the function of this receptor. N,N-dimethyl-3-nitropyridin-4-amine is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of N,N-dimethyl-3-nitropyridin-4-amine is its potential toxicity, which can limit its use in certain experimental models. Additionally, N,N-dimethyl-3-nitropyridin-4-amine can be expensive to produce, which can be a limiting factor for some research groups.
未来方向
There are several future directions for the study of N,N-dimethyl-3-nitropyridin-4-amine, including the development of new analogs with improved pharmacological properties, the investigation of the compound's potential use in the treatment of neurodegenerative diseases, and the exploration of the compound's effects on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to elucidate the precise mechanism of action of N,N-dimethyl-3-nitropyridin-4-amine and its potential therapeutic applications.
合成方法
N,N-dimethyl-3-nitropyridin-4-amine can be synthesized using various methods, including the nitration of 3,4-dimethylpyridine, followed by N-methylation of the resulting 3-nitro-4-methylpyridine. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or nitric acid. The yield of N,N-dimethyl-3-nitropyridin-4-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
科学研究应用
N,N-dimethyl-3-nitropyridin-4-amine has been extensively studied for its potential use as a ligand for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological processes, including learning and memory. N,N-dimethyl-3-nitropyridin-4-amine has been shown to bind selectively to the α7 nAChR with high affinity, making it a promising candidate for the development of drugs that target this receptor. N,N-dimethyl-3-nitropyridin-4-amine has also been used as a tool compound to study the function of the α7 nAChR in various experimental models, including animal models of Alzheimer's disease and schizophrenia.
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)6-3-4-8-5-7(6)10(11)12/h3-5H,1-2H3 |
InChI 键 |
GEHOQYGRCHPWEJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=NC=C1)[N+](=O)[O-] |
规范 SMILES |
CN(C)C1=C(C=NC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)





![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
